molecular formula C14H17NO6 B1205249 (S)-2-Hydroxy-2-phenylacetonitrile O-b-D-allopyranoside

(S)-2-Hydroxy-2-phenylacetonitrile O-b-D-allopyranoside

Cat. No. B1205249
M. Wt: 295.29 g/mol
InChI Key: ZKSZEJFBGODIJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Hydroxy-2-phenylacetonitrile O-b-D-allopyranoside, also known as passiedulin, belongs to the class of organic compounds known as cyanogenic glycosides. These are glycosides in which the aglycone moiety contains a cyanide group (S)-2-Hydroxy-2-phenylacetonitrile O-b-D-allopyranoside is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, (S)-2-hydroxy-2-phenylacetonitrile O-b-D-allopyranoside is primarily located in the cytoplasm. Outside of the human body, (S)-2-hydroxy-2-phenylacetonitrile O-b-D-allopyranoside can be found in fruits. This makes (S)-2-hydroxy-2-phenylacetonitrile O-b-D-allopyranoside a potential biomarker for the consumption of this food product.

Scientific Research Applications

  • Synthesis and Analytical Applications : A study by Oldfield, Chen, and Botting (2007) describes a facile synthesis method for [3,4,1′-13C3]genistein using phenylacetonitrile derivatives. This synthesis is significant for its application in isoflavone analysis using mass spectrometric methods (Oldfield, Chen, & Botting, 2007).

  • Natural Occurrence and Structure Elucidation : Seigler, Pauli, Nahrstedt, and Leen (2002) identified new cyanogenic glycosides, including variants of β-D-allopyranosyloxy-phenylacetonitrile, in leaf and stem material of Passiflora edulis and Carica papaya. Their work highlights the importance of these compounds in plant biochemistry (Seigler, Pauli, Nahrstedt, & Leen, 2002).

  • Biotransformation Studies : Research by Oliveira et al. (2013) demonstrates the biotransformation of phenylacetonitrile to 2-hydroxyphenylacetic acid by marine fungi. This study provides insights into the enzymatic processes involved in the biotransformation of nitriles (Oliveira et al., 2013).

  • Chemical Properties and Reactions : Clelland, Mcnab, and Parsons (1997) investigated the solid-state properties of α-formylphenylacetonitrile, a compound structurally related to (S)-2-Hydroxy-2-phenylacetonitrile O-b-D-allopyranoside. Their work contributes to the understanding of the chemical behavior of these compounds under different conditions (Clelland, Mcnab, & Parsons, 1997).

  • Enzymatic Conversion and Hydrolysis : A study by Shimada and Conn (1977) explored the enzymatic conversion of p-hydroxyphenylacetaldoxime to p-hydroxymandelonitrile, providing valuable insights into the biochemical pathways involving phenylacetonitrile derivatives (Shimada & Conn, 1977).

  • Pharmacological Potential : Research by Maneesh and Chakraborty (2018) on the intertidal seaweed Sargassum wightii identified novel O-heterocyclic analogues, including derivatives of β-D-allopyranoside, with potential antihypertensive activities. This study suggests the potential of these compounds in the development of therapeutic agents (Maneesh & Chakraborty, 2018).

  • Catalytic and Synthetic Applications : Zhou et al. (2017) investigated the catalytic processes involving phenylacetonitrile derivatives, providing insights into their potential applications in synthetic chemistry (Zhou, Yang, Yang, Yan, Zhou, & Jing, 2017).

properties

IUPAC Name

2-phenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO6/c15-6-9(8-4-2-1-3-5-8)20-14-13(19)12(18)11(17)10(7-16)21-14/h1-5,9-14,16-19H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSZEJFBGODIJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#N)OC2C(C(C(C(O2)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Hydroxy-2-phenylacetonitrile O-b-D-allopyranoside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-2-Hydroxy-2-phenylacetonitrile O-b-D-allopyranoside
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(S)-2-Hydroxy-2-phenylacetonitrile O-b-D-allopyranoside
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(S)-2-Hydroxy-2-phenylacetonitrile O-b-D-allopyranoside
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(S)-2-Hydroxy-2-phenylacetonitrile O-b-D-allopyranoside
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(S)-2-Hydroxy-2-phenylacetonitrile O-b-D-allopyranoside
Reactant of Route 6
(S)-2-Hydroxy-2-phenylacetonitrile O-b-D-allopyranoside

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